

Application Notes and Protocols: Benzopinacol as a Versatile Intermediate in Multi-Step Synthesis

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Compound of Interest

Compound Name: *Benzopinacol*

Cat. No.: *B1666686*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzopinacol serves as a crucial intermediate in multi-step organic synthesis, primarily recognized for its role in the synthesis of **benzopinacolone** through the pinacol rearrangement. [1][2] Its preparation via a photochemical dimerization of benzophenone is a classic example of a photochemically induced radical reaction. [3][4] This document provides detailed application notes and experimental protocols for the synthesis of **benzopinacol** and its subsequent conversion to β -**benzopinacolone**, a valuable building block in the preparation of more complex molecules. Furthermore, **benzopinacol** and its derivatives find applications as initiators in free radical polymerization and as intermediates in the synthesis of fine chemicals and polymers. [5][6]

Data Presentation

Table 1: Synthesis of **Benzopinacol** from Benzophenone

Reactant	Molecular Weight (g/mol)	Amount Used	Moles	Yield (%)	Melting Point (°C)	Reference
Benzophenone	182.21	150 g	0.82	93-94	188-190	[7]
Isopropyl alcohol	60.09	850 mL (665 g)	11	-	-	[7]
Glacial Acetic Acid	-	1 drop	-	-	-	[7]
Product: Benzopinacol	366.44	141-142 g	-	93-94	188-190	[7]

Table 2: Rearrangement of **Benzopinacol** to β -**Benzopinacolone**

Reactant	Molecular Weight (g/mol)	Amount Used	Moles	Yield (%)	Melting Point (°C)	Reference
Benzopinacol	366.44	100 g	0.27	95-96	178-179	[8]
Iodine	253.81	1 g	-	-	-	[8]
Glacial Acetic Acid	60.05	500 mL	-	-	-	[8]
Product: β -Benzopinacolone	348.43	90-91 g	-	95-96	178-179	[8]

Experimental Protocols

Synthesis of Benzopinacol via Photochemical Dimerization of Benzophenone

This protocol is adapted from Organic Syntheses.[7]

Materials:

- Benzophenone (150 g, 0.82 mole)
- Isopropyl alcohol (850 mL, 11 moles)
- Glacial acetic acid (1 drop)
- 1-L round-bottomed flask
- Cork stopper
- Tripod
- Ice bath
- Büchner funnel and filter flask
- Hot plate (optional, for dissolving)

Procedure:

- In a 1-L round-bottomed flask, dissolve 150 g of benzophenone in 850 mL of isopropyl alcohol. Gentle warming to 45°C may be required to aid dissolution.[7]
- Add one drop of glacial acetic acid to the solution.[7] This is to prevent the basic cleavage of the product.[9]
- Securely close the flask with a cork and position it inverted on a tripod in direct sunlight.[7]
- Expose the flask to sunlight for 8 to 10 days. The appearance of **benzopinacol** crystals should begin after 3 to 5 hours of bright sunshine.[7]
- After the reaction is complete (the flask will be filled with crystals), cool the flask in an ice bath.[7]
- Collect the crystalline product by vacuum filtration using a Büchner funnel.[7]

- Wash the crystals with a small amount of cold isopropyl alcohol.[7]
- Allow the product to air dry. The expected yield of nearly pure **benzopinacol** is 141-142 g (93-94%), with a melting point of 188-190°C.[7] The filtrate can be reused for subsequent reductions.[7]

Synthesis of β -Benzopinacolone via Acid-Catalyzed Rearrangement of Benzopinacol

This protocol is a modification of the method described in Organic Syntheses and other sources.[8][10]

Materials:

- **Benzopinacol** (100 g, 0.27 mole)
- Glacial acetic acid (500 mL)
- Iodine (1 g)
- 1-L round-bottomed flask with a reflux condenser
- Heating mantle or wire gauze
- 1-L beaker
- Büchner funnel and filter flask
- Ice bath (optional)

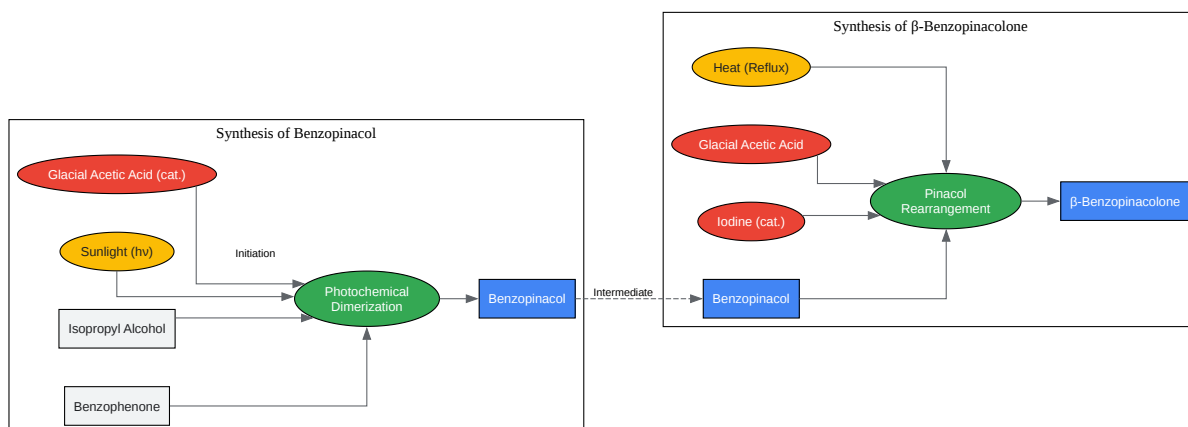
Procedure:

- In a 1-L round-bottomed flask equipped with a reflux condenser, prepare a solution of 1 g of iodine in 500 mL of glacial acetic acid.[8]
- Add 100 g of **benzopinacol** to the flask.[8]
- Heat the mixture to a gentle boil with shaking.[8]

- Reflux the solution for 5 minutes. During this time, the solid **benzopinacol** will dissolve completely, resulting in a clear red solution.[8]
- Immediately transfer the hot solution to a 1-L beaker and allow it to cool. β -**Benzopinacolone** will crystallize as fine threads.[8]
- Collect the product by vacuum filtration and wash it with two or three 60-mL portions of cold glacial acetic acid until the crystals are colorless.[8]
- Dry the product. The yield of nearly pure β -**benzopinacolone** is 90-91 g (95-96%), with a melting point of 178-179°C.[8] The acetic acid filtrate can be reused for subsequent rearrangements.[8]

Mandatory Visualizations

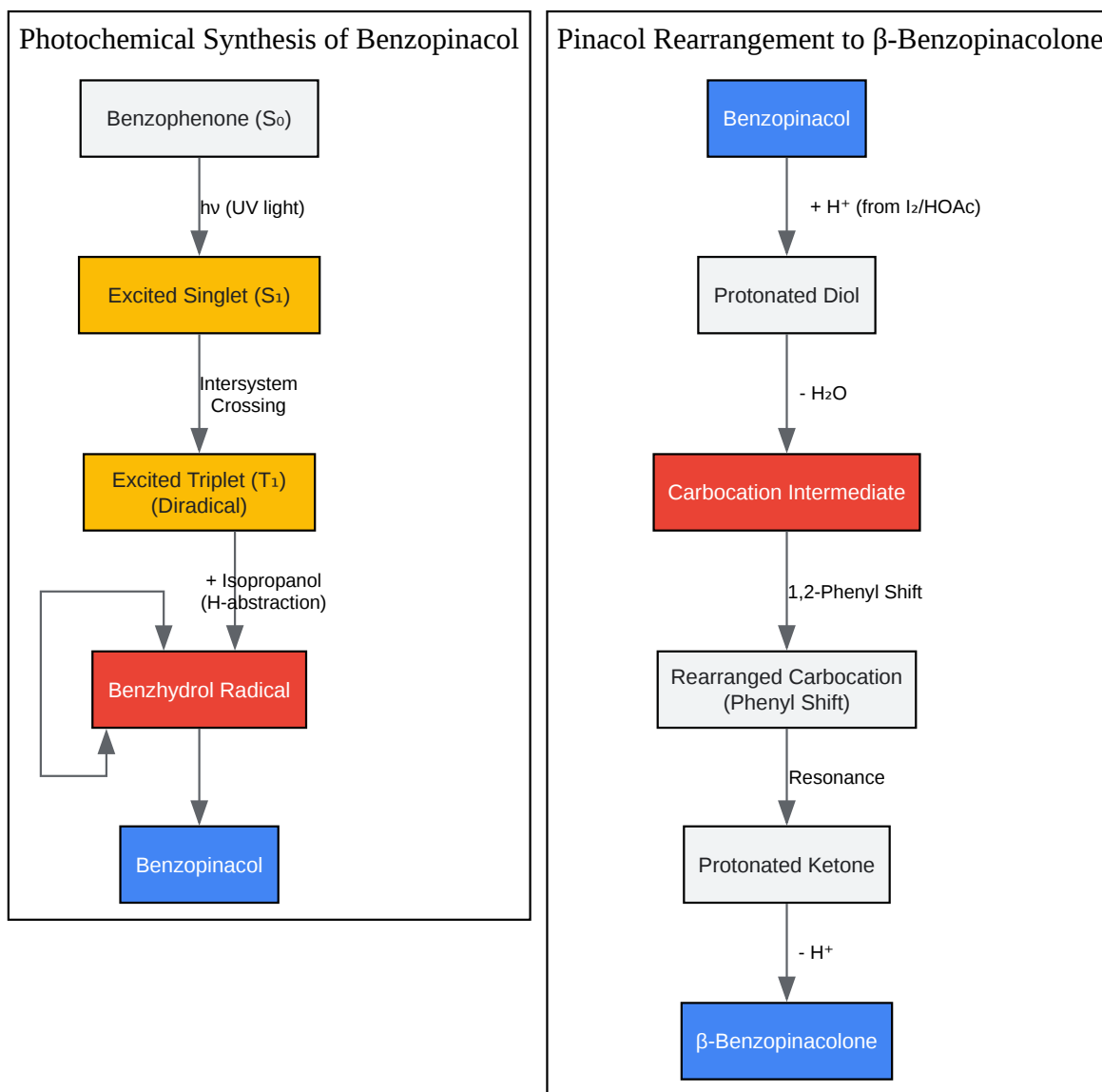
Reaction Workflows



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Caption: Workflow for the two-step synthesis of β -**benzopinacolone** from benzophenone.

Reaction Mechanisms



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Caption: Simplified mechanisms for **benzopinacol** synthesis and its rearrangement.

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